molecular formula C15H16N6S B496494 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine

Cat. No.: B496494
M. Wt: 312.4g/mol
InChI Key: OZPDWJLHBQQDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine is a complex organic compound that features a tetrazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine typically involves the formation of the tetrazole ring followed by the introduction of the sulfanyl and pyridinylmethyl groups. One common method involves the reaction of phenylhydrazine with sodium azide to form the tetrazole ring, which is then reacted with a suitable thiol to introduce the sulfanyl group. The final step involves the reaction with pyridin-4-ylmethylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are used under various conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl or pyridine derivatives.

Scientific Research Applications

2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxybenzyl)ethanamine
  • 2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trimethoxybenzyl)ethanamine

Uniqueness

2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine is unique due to the presence of the pyridine moiety, which can enhance its binding affinity to certain biological targets. Additionally, the combination of the tetrazole and sulfanyl groups provides a versatile scaffold for further chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N6S

Molecular Weight

312.4g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine

InChI

InChI=1S/C15H16N6S/c1-2-4-14(5-3-1)21-15(18-19-20-21)22-11-10-17-12-13-6-8-16-9-7-13/h1-9,17H,10-12H2

InChI Key

OZPDWJLHBQQDHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=NC=C3

Origin of Product

United States

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